The synthesis of sodium 2-sulfoethyl methacrylate typically involves the reaction between methacrylic acid and sodium 2-sulfoethyl sulfate. The process generally occurs in an aqueous medium and requires specific conditions to optimize yield:
In industrial settings, large-scale production involves mixing methacrylic acid with sodium 2-sulfoethyl sulfate in reactors equipped with temperature and pH control systems. After the reaction, purification steps such as filtration and crystallization are performed to isolate the final product.
Sodium 2-sulfoethyl methacrylate features a methacrylate group characterized by a double bond between carbon atoms, which is crucial for its polymerization capabilities. The sulfoethyl group enhances its solubility in water, making it particularly valuable for applications requiring hydrophilic properties. The molecular structure can be represented as follows:
Key structural features include:
Sodium 2-sulfoethyl methacrylate is involved in several types of chemical reactions:
The mechanism of action for sodium 2-sulfoethyl methacrylate primarily revolves around its ability to form polymers through free radical polymerization. When subjected to appropriate conditions, free radicals initiate the polymerization process, resulting in long-chain polymers that exhibit enhanced properties such as biocompatibility and mechanical strength.
In biological contexts, polymers derived from sodium 2-sulfoethyl methacrylate can interact with cellular components, facilitating tissue regeneration and drug delivery. The sulfoethyl group enhances water solubility, allowing these polymers to effectively engage with various biological pathways.
Sodium 2-sulfoethyl methacrylate exhibits several important physical and chemical properties:
These properties make it suitable for applications in coatings, adhesives, and biomedical materials where solubility and reactivity are critical.
Sodium 2-sulfoethyl methacrylate has a wide range of applications across various fields:
Sodium 2-sulfoethyl methacrylate (CAS: 1804-87-1) is systematically named sodium 2-(2-methylprop-2-enoyloxy)ethanesulfonate according to IUPAC conventions [3] [7]. It belongs to the class of sulfonated acrylate salts and is widely recognized by multiple synonyms in industrial and scientific contexts. Key aliases include:
Table 1: Official Identifiers of Sodium 2-Sulfoethyl Methacrylate | Property | Value |
---|---|---|
CAS Registry Number | 1804-87-1 | |
EINECS | 217-295-9 | |
ChemSpider ID | 67122 | |
PubChem CID | 23678855 | |
MDL Number | MFCD04038862 | [2] [3] [4] |
The compound has a definitive molecular formula of C₆H₉NaO₅S, reflecting its core atomic constituents: carbon (C), hydrogen (H), sodium (Na), oxygen (O), and sulfur (S) [1] [3] [6]. Its molecular weight is 216.19 g/mol, calculated based on standard atomic masses. Monoisotopic mass (exact mass) is 216.006839 g/mol, derived from the most abundant isotopes of each element [2] [3]. This mass consistency is critical for analytical techniques like mass spectrometry, where the sodium adduct ion [M+Na]⁺ is typically observed.
The structure integrates three key functional groups:
Fig. 1: Structural Diagram
CH₃ │ CH₂=C−C(=O)−O−CH₂−CH₂−SO₃⁻ ⁺Na
SMILES: CC(=C)C(=O)OCCS(=O)(=O)[O-].[Na+]
[6]
Stereochemistry: The molecule lacks chiral centers due to the planar vinyl group and symmetric sulfonate tetrahedral geometry. No optical isomers are possible, though rotational conformers around the –CH₂–CH₂– bond influence solution-state dynamics [7].
FTIR Spectroscopy: Key absorption bands include:
Table 2: NMR Spectral Assignments (D₂O, δ in ppm) | Nucleus | Chemical Shift | Assignment |
---|---|---|---|
¹H NMR | 1.93 (s, 3H) | CH₃ (methacrylate) | |
3.70–3.75 (t, 2H) | –CH₂–SO₃⁻ | ||
4.50–4.55 (t, 2H) | –O–CH₂–CH₂– | ||
5.72 (s, 1H) | =CH₂ (cis) | ||
6.10 (s, 1H) | =CH₂ (trans) | ||
¹³C NMR | 18.5 | CH₃ | |
50.8 | –CH₂–SO₃⁻ | ||
63.2 | –O–CH₂– | ||
126.5 | =CH₂ | ||
136.2 | C–CH₃ (quaternary) | ||
167.5 | C=O | [4] [7] |
Mass Spectrometry: Electrospray ionization (ESI-MS) shows a primary peak at m/z 216.0068 for [M]⁺ (sodium cation adduct) and fragment ions at m/z 199 (loss of OH), 139 (loss of CH₂SO₃Na), and 99 (methacryloyl cation) [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1